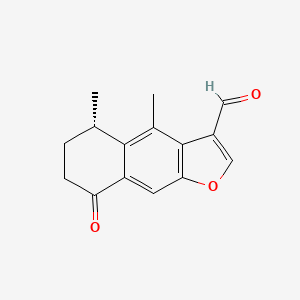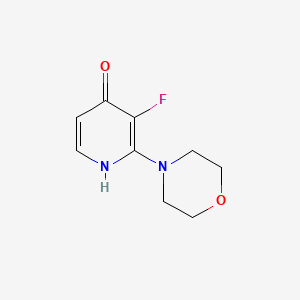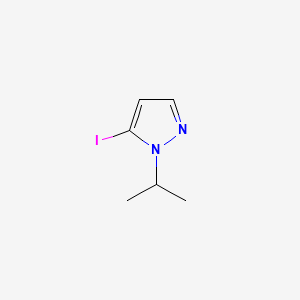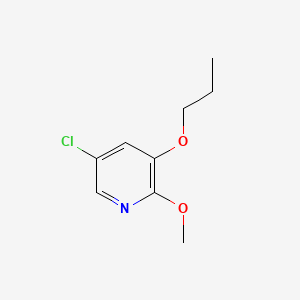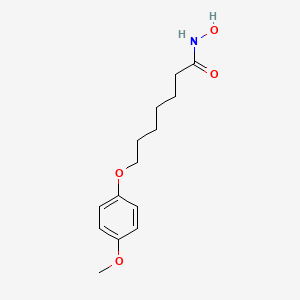
7-(4-甲氧基苯氧基)庚烷异羟肟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
7-(4-Methoxyphenoxy)heptanehydroxamic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Hydroxamic acids are known for their potential as histone deacetylase (HDAC) inhibitors, which are being investigated for their anticancer properties.
Industry: The compound can be used in the development of materials with specific metal-binding properties, such as catalysts or sensors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenoxy)heptanehydroxamic acid typically involves the reaction of 7-(4-Methoxyphenoxy)heptanoic acid with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 7-(4-Methoxyphenoxy)heptanehydroxamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-(4-Methoxyphenoxy)heptanehydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amide or amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amides or amines.
作用机制
The mechanism of action of 7-(4-Methoxyphenoxy)heptanehydroxamic acid involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis. The compound may also interact with other molecular targets, such as histone deacetylases, through similar chelation mechanisms.
相似化合物的比较
Similar Compounds
7-(4-Methoxyphenoxy)heptanoic acid: The precursor to 7-(4-Methoxyphenoxy)heptanehydroxamic acid, lacking the hydroxamic acid group.
7-(4-Hydroxyphenoxy)heptanehydroxamic acid: A similar compound with a hydroxyl group instead of a methoxy group on the phenyl ring.
7-(4-Methoxyphenoxy)heptanamide: The amide derivative of the compound.
Uniqueness
7-(4-Methoxyphenoxy)heptanehydroxamic acid is unique due to the presence of both the methoxyphenoxy group and the hydroxamic acid group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-hydroxy-7-(4-methoxyphenoxy)heptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-18-12-7-9-13(10-8-12)19-11-5-3-2-4-6-14(16)15-17/h7-10,17H,2-6,11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXFPNLSHANKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
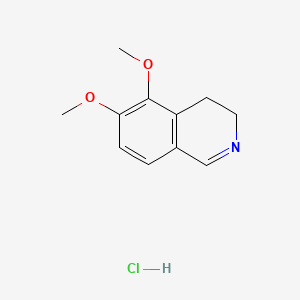

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)
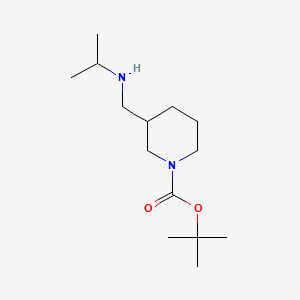
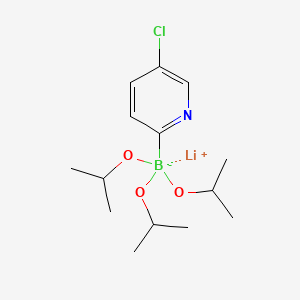

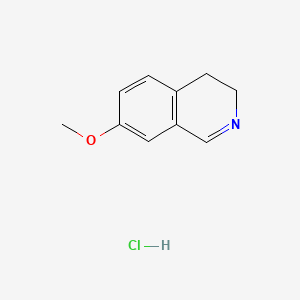
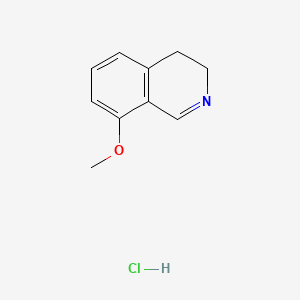
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
